3-Furanol, tetrahydro-2,4,4-trimethyl-, trans-
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Overview
Description
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- is an organic compound with the molecular formula C7H14O2 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a tetrahydrofuran ring with three methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- typically involves the hydrogenation of 2,4,4-trimethylfuran. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process converts the furan ring into a tetrahydrofuran ring, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to achieve maximum conversion and selectivity, and the product is purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound to form saturated alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the hydroxyl group allows it to form hydrogen bonds with target molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Furanol, tetrahydro-2,4,4-trimethyl-, cis-: A stereoisomer with similar chemical properties but different spatial arrangement.
2-Furanol, tetrahydro-2-methyl-: A related compound with a different substitution pattern on the furan ring.
3,4-Furandiol, tetrahydro-, trans-: Another derivative of furan with different functional groups.
Uniqueness
3-Furanol, tetrahydro-2,4,4-trimethyl-, trans- is unique due to its specific substitution pattern and stereochemistry. The presence of three methyl groups and the trans-configuration contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
61266-72-6 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(2S,3R)-2,4,4-trimethyloxolan-3-ol |
InChI |
InChI=1S/C7H14O2/c1-5-6(8)7(2,3)4-9-5/h5-6,8H,4H2,1-3H3/t5-,6-/m0/s1 |
InChI Key |
HTDRIGIQKGOIGB-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(CO1)(C)C)O |
Canonical SMILES |
CC1C(C(CO1)(C)C)O |
Origin of Product |
United States |
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